molecular formula C27H35N3O2 B10921776 N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide

N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide

Cat. No.: B10921776
M. Wt: 433.6 g/mol
InChI Key: BWFDCTPRWWBZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide is a complex organic compound that features a unique structure combining adamantane and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of adamantanecarboxylic acid with suitable enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation and hydrogen gas with a suitable catalyst for reduction. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its stability and ability to interact with various biological molecules, while the quinazoline structure can engage in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and quinazoline-based molecules. Examples are:

Uniqueness

What sets N3-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide apart is its combined adamantane and quinazoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H35N3O2/c1-2-23(27-14-17-10-18(15-27)12-19(11-17)16-27)29-25(31)20-7-8-21-22(13-20)28-24-6-4-3-5-9-30(24)26(21)32/h7-8,13,17-19,23H,2-6,9-12,14-16H2,1H3,(H,29,31)

InChI Key

BWFDCTPRWWBZFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=C(C=C4)C(=O)N6CCCCCC6=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.